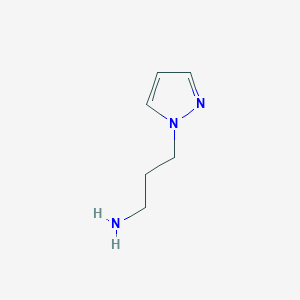
2-(3-ブロモフェニル)キノリン-4-カルボン酸
概要
説明
2-(3-Bromophenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C16H10BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
科学的研究の応用
2-(3-Bromophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and histone deacetylase inhibitors.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Studies: It is used in the study of enzyme inhibition and cell cycle regulation.
作用機序
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it may influence protein synthesis or degradation pathways.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)quinoline-4-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with aniline derivatives under specific conditions. One common method involves the use of a Friedländer synthesis, where the reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid . The reaction conditions often include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, often using reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Sodium Azide: Used for substitution reactions to introduce azide groups.
Potassium Permanganate: Employed in oxidation reactions to convert the quinoline ring to its oxidized form.
Palladium Catalysts: Utilized in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Azide Derivatives: Formed from substitution reactions with sodium azide.
Oxidized Quinoline: Resulting from oxidation reactions.
Coupled Products: Formed from coupling reactions with various aryl or alkyl groups.
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(4-Bromophenyl)quinoline-4-carboxylic acid: Similar structure but with the bromine atom at a different position, affecting its reactivity and biological activity.
Uniqueness
2-(3-Bromophenyl)quinoline-4-carboxylic acid is unique due to the position of the bromine atom, which influences its reactivity in chemical reactions and its potential biological activities. This positional isomerism can lead to differences in how the compound interacts with enzymes and other molecular targets .
特性
IUPAC Name |
2-(3-bromophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIDGMKRLPPRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350104 | |
| Record name | 2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298230-83-8 | |
| Record name | 2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)




![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol](/img/structure/B183908.png)






